molecular formula C27H30FN5O3 B2552944 2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-phenylbutan-2-yl)acetamide CAS No. 1358329-00-6

2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-phenylbutan-2-yl)acetamide

Numéro de catalogue: B2552944
Numéro CAS: 1358329-00-6
Poids moléculaire: 491.567
Clé InChI: KSYGHOHEKODJDW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

The compound 2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-phenylbutan-2-yl)acetamide is a pyrazolo[4,3-d]pyrimidine derivative characterized by:

  • Core structure: Pyrazolo[4,3-d]pyrimidine bicyclic system with 5,7-dioxo groups.
  • Substituents:
    • Position 1: Ethyl group.
    • Position 3: Methyl group.
    • Position 6: 4-Fluorobenzyl group.
    • Position 4: Acetamide side chain with an N-(4-phenylbutan-2-yl) moiety.

Propriétés

Numéro CAS

1358329-00-6

Formule moléculaire

C27H30FN5O3

Poids moléculaire

491.567

Nom IUPAC

2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(4-phenylbutan-2-yl)acetamide

InChI

InChI=1S/C27H30FN5O3/c1-4-33-25-24(19(3)30-33)31(17-23(34)29-18(2)10-11-20-8-6-5-7-9-20)27(36)32(26(25)35)16-21-12-14-22(28)15-13-21/h5-9,12-15,18H,4,10-11,16-17H2,1-3H3,(H,29,34)

Clé InChI

KSYGHOHEKODJDW-UHFFFAOYSA-N

SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC(C)CCC4=CC=CC=C4

Solubilité

not available

Origine du produit

United States

Activité Biologique

The compound 2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-phenylbutan-2-yl)acetamide is a member of the pyrazolo[4,3-d]pyrimidine class and has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.

Structural Characteristics

This compound features a complex structure characterized by:

  • Pyrazolo-pyrimidine core : Contributes to its biological activity.
  • Acetamide moiety : Enhances solubility and bioavailability.
  • Substituents : The presence of an ethyl group and a 4-fluorobenzyl group may influence pharmacokinetics and pharmacodynamics.

Biological Activity

Research indicates that compounds within this class exhibit various biological activities, including:

  • Anticancer properties : Targeting specific kinases involved in cell proliferation.
  • Inhibition of Polo-like Kinase 1 (Plk1) : Plk1 is crucial for mitotic progression and is often overexpressed in cancers. Inhibitors of Plk1 can induce apoptosis in cancer cells while sparing normal cells .

The compound is believed to exert its effects through:

  • Inhibition of Protein Kinases : By targeting Plk1, it disrupts the mitotic process in cancer cells.
  • Induction of Apoptosis : Promotes programmed cell death in malignant cells while minimizing toxicity to normal tissues.

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically including:

  • Formation of the pyrazolo-pyrimidine core : Utilizing cyclization reactions.
  • Introduction of substituents : Achieved through nucleophilic substitutions or coupling reactions.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. Key findings include:

  • Fluorine Substitution : The presence of fluorine enhances binding affinity to target proteins due to increased electron-withdrawing effects.
  • Alkyl Chain Length : Variations in the length and branching of substituent chains can affect metabolic stability and solubility.
Compound NameStructureKey Features
1-(4-fluorobenzyl)-3-methylpyrazolo[4,3-d]pyrimidinStructureExhibits anti-cancer properties
N-(4-methylbenzyl)acetamideStructureKnown for analgesic effects
2-(1-benzyl-6-methylpyrazolo[4,3-d]pyrimidinStructurePotential neuroprotective effects

Case Studies

Several studies have highlighted the efficacy of this compound:

  • In vitro studies demonstrated significant inhibition of Plk1 activity with IC50 values in the low micromolar range .
  • In vivo models indicated that treatment with this compound led to reduced tumor growth in xenograft models compared to controls .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Core Structure Variations

Pyrazolo[4,3-d]pyrimidine Derivatives
  • :
    • Structure : 2-[1-Ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)-...]-N-(4-fluorobenzyl)acetamide.
    • Key differences :
  • Position 6 : 2-Phenylethyl vs. 4-fluorobenzyl in the target compound.
  • Acetamide : N-(4-fluorobenzyl) vs. N-(4-phenylbutan-2-yl).

    • Impact : The 4-fluorobenzyl group in the target compound may enhance hydrophobic interactions and rigidity compared to the flexible phenethyl group in .
  • :

    • Structure : 2-{[1-Ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-...]sulfanyl}-N-(2-furylmethyl)acetamide.
    • Key differences :
  • Position 5 : Sulfanyl group vs. carbonyl in the target compound.
  • Acetamide : N-(2-furylmethyl) vs. N-(4-phenylbutan-2-yl).
    • Impact : The sulfur atom in could alter electronic properties, while the bulky 4-phenylbutan-2-yl group in the target compound may improve membrane permeability .
Pyrazolo[1,5-a]pyrimidine Derivatives ()
  • Structure : 2-(5,7-Diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)acetic acid.
  • Key differences: Core: Pyrazolo[1,5-a]pyrimidine (planar) vs. pyrazolo[4,3-d]pyrimidine (non-planar). Substituents: Diethyl groups at positions 5 and 7 vs. 5,7-dioxo in the target compound.
  • Impact: The non-planar core of the target compound may offer better steric complementarity to certain enzyme pockets .

Substituent Analysis

Table 1: Substituent Comparison
Compound R6 Substituent Acetamide Substituent Molecular Weight Key Feature
Target Compound 4-Fluorobenzyl N-(4-phenylbutan-2-yl) ~563.6* High lipophilicity, rigid core
2-Phenylethyl N-(4-fluorobenzyl) 463.51 Flexible R6, lower MW
4-Fluorobenzyl N-(2-furylmethyl) ~540.6* Sulfur at position 5, polar
Diethyl Acetic acid ~398.4* Carboxylic acid (ionizable)

*Estimated based on structural data.

Key Observations:
  • R6 Substituent : The 4-fluorobenzyl group (target compound, ) provides enhanced π-π stacking and fluorine-mediated interactions compared to phenethyl () or diethyl () groups.
  • Acetamide Tail : The N-(4-phenylbutan-2-yl) group in the target compound introduces a long hydrophobic chain, likely improving blood-brain barrier penetration compared to smaller substituents in analogs .

Q & A

Q. What are the key synthetic routes for this compound, and how can purity be optimized?

The synthesis involves multi-step reactions, including palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing fluorobenzyl groups, followed by cyclization and acetylation steps. Key steps include:

  • Use of Pd(II) acetate and ligands (e.g., Catalyst A™) for coupling reactions (e.g., 5-bromo intermediates with boronic esters) .
  • Purification via chromatography (hexane/acetone gradients) and recrystallization to achieve >95% purity .
  • Monitoring reaction progress using LC-MS to identify intermediates and byproducts .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR (1H/13C): Assigns proton environments (e.g., fluorobenzyl aromatic protons, methyl groups) and confirms regiochemistry .
  • X-ray crystallography: Resolves stereochemical ambiguities, such as the conformation of the pyrazolo[4,3-d]pyrimidine core .
  • HRMS: Validates molecular formula and detects isotopic patterns (e.g., chlorine/fluorine signatures) .

Q. What initial biological assays are recommended for activity screening?

  • Enzyme inhibition assays: Target kinases or proteases due to the compound’s pyrimidine scaffold, which mimics ATP-binding motifs .
  • Cellular viability assays (e.g., MTT): Test cytotoxicity in cancer cell lines, noting the fluorobenzyl group’s potential role in membrane permeability .

Advanced Research Questions

Q. How can computational methods improve synthesis efficiency and reaction design?

  • Quantum chemical calculations (DFT): Predict transition states and optimize reaction pathways (e.g., cyclization steps) to reduce trial-and-error experimentation .
  • Machine learning (ML): Train models on reaction databases to predict optimal solvents, catalysts, or temperatures for yield improvement .
  • COMSOL Multiphysics: Simulate mass transfer and heat flow in scaled-up reactions to mitigate side-product formation .

Q. How to address contradictions in biological activity data across studies?

  • Dose-response validation: Re-test activity under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Metabolite profiling: Use LC-HRMS to identify degradation products or active metabolites that may skew results .
  • Structural analogs comparison: Compare with fluorinated analogs (e.g., trifluoromethyl derivatives) to isolate substituent-specific effects .

Q. What strategies enhance selectivity for target enzymes?

  • Covalent docking simulations: Model interactions with catalytic residues (e.g., cysteine-targeting warheads) to guide functionalization of the acetamide side chain .
  • Isothermal titration calorimetry (ITC): Quantify binding thermodynamics and identify non-specific interactions driven by lipophilic groups (e.g., phenylbutan-2-yl) .

Q. How to design stability studies for long-term storage?

  • Forced degradation assays: Expose the compound to heat, light, and humidity, then track decomposition via HPLC .
  • Solid-state NMR: Monitor crystallinity changes in lyophilized formulations that may affect solubility .

Methodological Notes

  • Synthetic Optimization: Prioritize Pd-catalyzed reactions for scalability, but screen alternative catalysts (e.g., Ni) to reduce costs .
  • Data Reproducibility: Archive raw spectral data and reaction conditions in open-access platforms for cross-validation .
  • Ethical Compliance: Adhere to CRDC 2020 guidelines for chemical engineering design and safety protocols (e.g., RDF2050103) .

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